N-[2-(4-bromophenoxy)ethyl]-N-methylamine
Overview
Description
N-[2-(4-bromophenoxy)ethyl]-N-methylamine is a compound that can be categorized within the class of N-substituted ethylamines, which are of interest due to their potential biological activities and receptor affinities. Although the specific compound is not directly synthesized or characterized in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, particularly their affinities for dopamine and sigma receptors .
Synthesis Analysis
The synthesis of related compounds involves starting materials such as substituted toluenes or phenols, which are then subjected to various chemical reactions to introduce the desired functional groups. For example, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene . Similarly, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine was performed, which is structurally related to the compound of interest . These syntheses typically involve steps such as alkylation, amine substitution, and the introduction of various side chains to achieve the desired selectivity and potency for receptor binding.
Molecular Structure Analysis
The molecular structure of N-substituted ethylamines is crucial for their interaction with biological receptors. The introduction of different substituents on the nitrogen atom, such as ethyl, n-propyl, or 2-phenylethyl groups, can significantly alter the binding affinity and selectivity for dopamine receptor subtypes . Similarly, the structural requirements for binding affinity at the sigma receptor have been explored, with the identification of key structural elements that contribute to high efficacy . The molecular structure is confirmed through spectral characterization, such as nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions and additions. For instance, the addition alkylation of diethyl triamine with epoxyethane was used to synthesize 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine . These reactions are carefully designed to introduce specific functional groups that will enhance the compound's biological activity and receptor affinity.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted ethylamines are influenced by their molecular structure. The presence of different substituents can affect properties such as lipophilicity, which in turn can influence the compound's ability to cross biological membranes and bind to receptors . The vibrational assignments of related compounds have been studied using infrared and Raman spectroscopy, providing insights into the characteristic vibrations of different functional groups . These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacological profile.
Scientific Research Applications
1. Synthesis and Chemical Reactions
- N-[2-(4-bromophenoxy)ethyl]-N-methylamine and related compounds are used in various chemical synthesis processes. For instance, they are involved in the synthesis of hydroxyindoles, which are significant in organic chemistry. An example includes the synthesis of 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl, a compound synthesized through a series of chemical reactions including Sulfide etherification, Aminating, and Nenitzescu reactions (L. Dan, 2006).
- Additionally, these compounds play a role in the study of vibrational assignments in molecular structures. For example, the analysis of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine helped in understanding vibrations in certain molecular structures (J. Dunkers & H. Ishida, 1995).
2. Biological Evaluation and Drug Synthesis
- These compounds are also crucial in the synthesis and biological evaluation of potential pharmaceuticals. For instance, studies have been conducted on derivatives of 11-ethyl-2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-ones, which showed potent topoisomerase I targeting activity and anticancer properties. Various substituents, including N-methylamine, were evaluated for their influence on cytotoxicity and antitumor activity (M. Satyanarayana et al., 2008).
- Similarly, compounds like N,N-bis(2-hydroxybenzyl)alkylamines have been used in the synthesis of rare earth metal complexes, which have potential applications in various fields, including material science and medicine (C. Veranitisagul et al., 2011).
3. Studies in Catalysis and Organic Reactions
- These compounds are also employed in catalytic processes and organic reactions. For example, studies have shown their use in phosphine-catalyzed [4 + 2] annulations, leading to the synthesis of functionalized tetrahydropyridines, a reaction significant in organic synthesis (Xue-Feng Zhu et al., 2003).
Future Directions
properties
IUPAC Name |
2-(4-bromophenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQNXQWMKSFFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366728 | |
Record name | N-[2-(4-bromophenoxy)ethyl]-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenoxy)ethyl]-N-methylamine | |
CAS RN |
743456-85-1 | |
Record name | 2-(4-Bromophenoxy)-N-methylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743456-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4-bromophenoxy)ethyl]-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(4-bromophenoxy)ethyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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